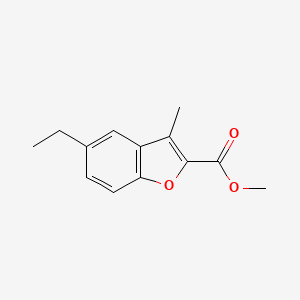
Methyl 5-ethyl-3-methylbenzofuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Methyl 5-ethyl-3-methylbenzofuran-2-carboxylate typically involves the construction of the benzofuran ring followed by the introduction of the ester group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. Industrial production methods may utilize catalytic processes to enhance yield and selectivity .
Chemical Reactions Analysis
Methyl 5-ethyl-3-methylbenzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Electrophilic substitution reactions can occur at the benzofuran ring, often using halogens or nitro groups as substituents.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its derivatives have shown promise in biological assays for their antimicrobial and anticancer activities.
Medicine: The compound is being investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Mechanism of Action
The mechanism of action of Methyl 5-ethyl-3-methylbenzofuran-2-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes or interfere with cellular pathways critical for the survival of pathogens or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Methyl 5-ethyl-3-methylbenzofuran-2-carboxylate can be compared with other benzofuran derivatives such as:
Ethyl 6-methoxy-3-methylbenzofuran-2-carboxylate: Known for its antimicrobial properties.
5-Ethyl-3-methyl-benzofuran-2-carboxylic acid: Studied for its potential anticancer activities.
Psoralen and 8-methoxypsoralen: Used in the treatment of skin diseases like cancer and psoriasis.
These compounds share a common benzofuran core but differ in their substituents, leading to variations in their biological activities and applications.
Biological Activity
Methyl 5-ethyl-3-methylbenzofuran-2-carboxylate is a compound belonging to the benzofuran family, which has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by various research findings.
Overview of Biological Activity
The biological activity of this compound has been investigated in several studies, highlighting its potential as an anticancer agent and its effects on various biological pathways.
Anticancer Activity
- Mechanism of Action : The compound is believed to exert its anticancer effects through multiple mechanisms, including the induction of apoptosis in cancer cells and inhibition of specific molecular targets related to cancer progression. For instance, studies have shown that benzofuran derivatives can modulate the activity of carbonic anhydrases (CAs), which are enzymes involved in tumorigenicity and pH regulation in cancer cells .
- Cell Viability Studies : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, research indicated that compounds similar to this compound reduced cell viability in K562 (chronic myeloid leukemia), HeLa (cervical cancer), and MOLT-4 (acute lymphoblastic leukemia) cells by more than 50% at concentrations around 100 μM .
- IC50 Values : Antiproliferative activity has been quantified using IC50 values, which indicate the concentration required to inhibit cell growth by 50%. Similar benzofuran derivatives showed IC50 values ranging from 20 to 85 μM against both cancerous and normal cells, suggesting a lack of selectivity but highlighting potential for further optimization .
Antimicrobial Activity
Research into the antimicrobial properties of this compound has revealed promising results:
- Broad-Spectrum Activity : Preliminary investigations suggest that this compound may exhibit broad-spectrum antimicrobial activity against various pathogens. Specific studies have indicated that related benzofuran carboxylic acids possess significant antibacterial properties, potentially making them candidates for further development as antimicrobial agents .
- Mechanism of Action : The antimicrobial effects are likely mediated through disruption of bacterial cell membranes or interference with metabolic pathways critical for bacterial survival.
Anti-inflammatory Properties
The anti-inflammatory potential of this compound is another area of interest:
- Inflammatory Pathway Modulation : Compounds within this class have been shown to inhibit inflammatory mediators such as cytokines and prostaglandins. This suggests that this compound could be beneficial in treating inflammatory diseases.
- Case Studies : In vivo studies are necessary to fully understand the anti-inflammatory effects and mechanisms, but initial findings support its role in reducing inflammation-related markers.
Comparative Analysis Table
| Compound Name | Anticancer Activity (IC50 μM) | Antimicrobial Activity | Anti-inflammatory Potential |
|---|---|---|---|
| This compound | 20 - 85 | Promising | Yes |
| Ethyl 5-chloro-3-methylbenzofuran-2-carboxylate | Similar | Significant | Moderate |
| Benzofuran Derivative X | <10 | Moderate | Yes |
Properties
Molecular Formula |
C13H14O3 |
|---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
methyl 5-ethyl-3-methyl-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C13H14O3/c1-4-9-5-6-11-10(7-9)8(2)12(16-11)13(14)15-3/h5-7H,4H2,1-3H3 |
InChI Key |
NLIBFZCVZPYABU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=C2C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















